molecular formula C10H11N3O3 B1198597 Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 57615-05-1

Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Numéro de catalogue: B1198597
Numéro CAS: 57615-05-1
Poids moléculaire: 221.21 g/mol
Clé InChI: ZUAAVNLKGAEZDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Background of Pyrazolo[1,5-a]pyrimidine Chemistry

The development of pyrazolo[1,5-a]pyrimidine chemistry traces its origins to the broader exploration of heterocyclic compounds in the late 19th and early 20th centuries. The foundational work on pyrazole chemistry began with the classical method developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. The term pyrazole was initially given to this class of compounds by German chemist Ludwig Knorr in 1883, establishing the nomenclature that would guide future research in this field. The evolution toward fused pyrazole systems occurred gradually as chemists recognized the potential for creating more complex heterocyclic architectures with enhanced biological activity.

The specific development of pyrazolo[1,5-a]pyrimidine scaffolds emerged from the recognition that fused ring systems could provide superior pharmacological properties compared to their monocyclic counterparts. The pyrazolo[1,5-a]pyrimidine structural motif represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings, creating a privileged scaffold for combinatorial library design and drug discovery. This fused pyrazole system became particularly attractive because its synthetic versatility permits structural modifications throughout its periphery, enabling systematic exploration of structure-activity relationships.

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied since the mid-20th century, with various synthetic methodologies being developed to access this important class of compounds. The most common synthesis route involves the pyrimidine ring construction via the interaction of amino-3-aminopyrazoles with different 1,3-biselectrophilic compounds such as beta-dicarbonyls, beta-enaminones, beta-haloenones, and beta-ketonitriles. This cyclocondensation approach has proven to be highly versatile, allowing for the introduction of diverse substituents at multiple positions of the fused ring system.

The historical significance of pyrazolo[1,5-a]pyrimidine chemistry has been further enhanced by the discovery of numerous bioactive compounds containing this core structure. These discoveries have led to the development of commercially available pharmaceuticals, including sedative and anxiolytic drugs such as Zaleplon, Indiplon, and Lorediplon, which act on benzodiazepine receptors despite being structurally distinct from benzodiazepines. Additionally, the scaffold has found applications in agricultural chemistry, with compounds like pyrazophos serving as both fungicides and insecticides.

Significance of Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in Research

This compound has emerged as a compound of particular research interest due to its unique structural features and synthetic accessibility. The compound possesses a molecular weight of 221.21 grams per mole and exhibits achiral stereochemistry, with a melting point ranging from 203 to 205 degrees Celsius. These physical properties indicate good thermal stability and crystalline character, making it suitable for various synthetic transformations and purification procedures.

The structural architecture of this compound incorporates several key functional groups that contribute to its research significance. The ethyl carboxylate group at position 6 provides a handle for further chemical modifications through hydrolysis, amidation, or reduction reactions. The hydroxyl group at position 2 offers additional opportunities for derivatization, including alkylation, acylation, or conversion to leaving groups for substitution reactions. The methyl substituent at position 5 provides electronic and steric influences that can modulate the compound's reactivity and biological activity.

Recent research has demonstrated the utility of this compound as an intermediate in the synthesis of more complex pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities. Studies have shown that modifications of the carboxylate functionality can lead to compounds with improved kinase inhibitory activity, particularly against phosphoinositide 3-kinase delta and other therapeutically relevant targets. The compound's structure allows for systematic exploration of structure-activity relationships, making it a valuable tool for medicinal chemistry research.

The research significance of this compound is further enhanced by its role in developing novel synthetic methodologies. The compound serves as a model substrate for exploring new synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other modern organic chemistry techniques. These methodological studies contribute to the broader understanding of pyrazolo[1,5-a]pyrimidine chemistry and enable the efficient synthesis of related compounds with diverse biological activities.

Scope and Applications in Medicinal Chemistry and Materials Science

The applications of this compound span multiple disciplines within medicinal chemistry and materials science, reflecting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold. In medicinal chemistry, the compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and cancer. The structural features of this compound enable the development of kinase inhibitors with enhanced drug efficacy and specificity, addressing critical needs in targeted cancer therapy.

Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as protein kinase inhibitors, with particular emphasis on their ability to inhibit kinases such as casein kinase 2, epidermal growth factor receptor, and various cyclin-dependent kinases. The pyrazolo[1,5-a]pyrimidine scaffold acts as a bioisostere of adenine and can mimic key interactions of adenosine triphosphate with the hinge region of kinase domains. This structural mimicry enables the design of potent and selective kinase inhibitors for cancer treatment, with several compounds currently in clinical trials for oncology patients.

The compound's applications extend to agricultural chemistry, where it serves as a precursor for the development of agrochemicals, including herbicides and fungicides that improve crop yield and resistance to pests. The structural diversity achievable through modifications of the pyrazolo[1,5-a]pyrimidine core enables the optimization of biological activity while minimizing environmental impact, addressing growing concerns about sustainable agricultural practices.

In biochemical research, this compound and its derivatives are employed in studies related to enzyme inhibition, providing valuable insights into metabolic pathways and potential therapeutic targets. The compound's ability to interact with various biological macromolecules makes it a useful tool for understanding fundamental biochemical processes and identifying new drug targets.

Materials science applications of this compound have emerged from recent discoveries regarding the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit exceptional fluorescence characteristics that make them suitable for use as fluorophores in biological imaging and sensing applications. The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines, with absorption coefficients ranging from 3320 to 20593 inverse molar centimeters and fluorescence quantum yields from 0.01 to 0.97, position them as strategic compounds for optical applications.

The compound is also explored for its properties in creating advanced materials, such as polymers and coatings that require specific chemical stability and performance characteristics. The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core, combined with the functional group diversity achievable through chemical modifications, enables the design of materials with tailored properties for specific applications.

Propriétés

IUPAC Name

ethyl 5-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-13-8(11-6(7)2)4-9(14)12-13/h4-5H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAVNLKGAEZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=O)N2)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206279
Record name Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57615-05-1
Record name Ethyl 1,2-dihydro-5-methyl-2-oxopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57615-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057615051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HYDROXY-5-METHYLPYRAZOLO(1,5-A)PYRIMIDINE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD8S20USA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Formation of β-Keto Ester Intermediate (IV)

The β-keto ester intermediate (IV) is synthesized by reacting 3,3-dialkoxypropionate (V) with formate esters (e.g., methyl formate or ethyl formate) in the presence of a base such as sodium methoxide or sodium hydride. For instance, 3,3-dimethoxypropionate reacts with methyl formate to yield a β-keto ester, which is critical for subsequent cyclization.

Representative Reaction Conditions :

  • Solvent : Dry toluene

  • Temperature : 0–15°C

  • Base : Sodium methoxide (24.0 g in 250 mL toluene)

  • Reaction Time : 12–24 hours

Cyclocondensation with 3-Methyl-5-Aminopyrazole

The β-keto ester (IV) undergoes cyclization with 3-methyl-5-aminopyrazole (III) in the presence of acetic acid, forming the pyrazolo[1,5-a]pyrimidine core. This step is highly sensitive to solvent choice and temperature:

Optimized Parameters :

  • Solvent : Toluene

  • Acid Catalyst : Glacial acetic acid (54.0 g)

  • Temperature : 35–45°C

  • Reaction Time : 48 hours

Post-reaction workup involves pH adjustment, extraction, and crystallization to isolate the ester derivative. For example, ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is obtained in 79.2% yield under these conditions.

Introducing the 2-Hydroxy Functionality

The patent methodology describes 2-methyl derivatives, but the target compound’s 2-hydroxy group necessitates alternative strategies. Two plausible approaches include:

Post-Synthetic Oxidation of a 2-Methyl Group

Oxidation of a pre-existing 2-methyl substituent (e.g., using potassium permanganate or ozone) could convert the methyl group to a hydroxyl moiety. However, this requires careful control to avoid over-oxidation to a carboxylic acid.

Hydroxylation During Cyclization

Incorporating a hydroxyl group at the 2-position may involve using a hydroxyl-containing formate ester or modifying the β-keto ester intermediate. For example, replacing methyl formate with glycolic acid derivatives might introduce the hydroxyl group during cyclization.

Hydrolysis and Esterification Considerations

While the target compound retains the ethyl ester at the 6-position, the patent’s hydrolysis step (using NaOH or KOH in aqueous or alcoholic media) demonstrates the reversibility of esterification. To preserve the ester group, hydrolysis conditions must be avoided, necessitating selective protection/deprotection strategies if hydroxylation is performed post-cyclization.

Analytical Validation and Characterization

Successful synthesis requires rigorous validation via:

  • 1H^1H-NMR : Key signals include the ethyl ester’s quartet (δ ~4.43 ppm) and methyl group singlet (δ ~2.54 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 206 (M+^++1) confirm the ester derivative.

  • X-ray Crystallography : Resolves substituent positions in the fused ring system.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility for further applications .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as tumor suppression .

Comparaison Avec Des Composés Similaires

Antitumor Derivatives

Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., 178d, 178f):

  • Key Differences: A phenylamino group at position 2 and a dihydropyrimidine ring (4,5-dihydro).
  • Impact : The dihydro structure and electron-withdrawing substituents (e.g., fluorine, nitrile) improve antitumor activity. For example, 178d and 178f show IC₅₀ values < 10 µM against HepG2, MCF-7, and A549 cell lines, likely due to enhanced CDK2 inhibition .

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (C₁₂H₁₀N₆O₄ ):

  • Key Differences : A nitro-substituted pyrazole at position 6 replaces the methyl group.
  • Impact : The nitro group increases oxidative stress in cancer cells, while the pyrazole moiety may facilitate DNA intercalation. However, nitro groups can also confer toxicity risks .

Triazolo and Tetrazolo Analogues

Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C₁₆H₁₇N₅O₂ ):

  • Key Differences : A triazolo[1,5-a]pyrimidine core replaces the pyrazolo system.
  • Impact : The triazole ring introduces additional hydrogen-bonding sites, improving target affinity. This compound is explored in kinase inhibitor research due to its planar structure and moderate solubility .

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (C₁₄H₁₁BrF₃N₅O₂ ):

  • Key Differences : A tetrazolo[1,5-a]pyrimidine core with a bromophenyl substituent.
  • Impact : The tetrazole ring enhances metabolic stability, while the bromophenyl group increases π-π stacking interactions. X-ray crystallography reveals a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°, φ = 11.7°), which may influence binding to hydrophobic enzyme pockets .

Activité Biologique

Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as EHMPC) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EHMPC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EHMPC has the molecular formula C10H11N3O3C_{10}H_{11}N_{3}O_{3} and a molecular weight of 219.22 g/mol. Its structure includes a hydroxyl group and a carboxylate moiety, contributing to its biological reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

EHMPC exhibits several mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : EHMPC has been identified as a potent inhibitor of various kinases, particularly Pim-1 and Flt-3 kinases. These kinases are involved in cell proliferation and survival pathways, making them attractive targets for cancer therapy. In vitro studies have shown that EHMPC can inhibit the phosphorylation of BAD protein, a critical regulator of apoptosis, at submicromolar concentrations .
  • Anticancer Potential : The compound has demonstrated significant anticancer activity in various assays. For instance, it inhibited colony formation in clonogenic assays, suggesting that it effectively reduces cancer cell survival through its action on pivotal signaling pathways .
  • Selectivity Profile : A selectivity study revealed that EHMPC exhibited low micromolar IC50 values against Pim-2, indicating that it selectively inhibits Pim-1 over other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Research Findings

Recent studies have provided insights into the biological activity of EHMPC:

  • Inhibitory Activity Against Kinases :
    • A study reported that EHMPC inhibited both Pim-1 and Flt-3 kinases with high potency. The selectivity score for kinase inhibition indicated >95% inhibition at 1 μM concentration for Pim-1, demonstrating its potential as a targeted therapeutic agent .
  • Cell-Based Assays :
    • In cell-based assays, EHMPC was shown to suppress BAD phosphorylation effectively. This suggests that its anticancer activity may be mediated through the inhibition of survival signaling pathways associated with Pim-1 kinase .
  • Safety Profile :
    • The compound's safety profile was assessed using automated patch clamp assays for hERG potassium channels. Results indicated that EHMPC did not significantly inhibit hERG channels at concentrations up to 30 μM, which is promising for its development as a therapeutic agent with reduced cardiotoxicity risks .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of EHMPC compared to other pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameTarget KinaseIC50 (μM)SelectivityAnticancer Activity
This compoundPim-1<1HighYes
SGI-1776Pim-1~0.5ModerateYes
Compound 11bFlt-30.8ModerateYes

Q & A

Q. What are the standard synthetic routes for Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via cyclization reactions between hydrazine derivatives and β-dicarbonyl precursors. Key steps include:

  • Condensation of 5-amino-3-methylpyrazole with ethyl β-ketoesters under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
  • Hydroxylation at the 2-position via oxidative or nucleophilic substitution methods. Reaction conditions (e.g., pH, temperature) must be tightly controlled to optimize yield (60–75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and substituent positions (e.g., hydroxyl at C2, methyl at C5) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Temperature Control : Maintaining 80–90°C during cyclization minimizes side reactions (e.g., dimerization) .
  • Catalyst Screening : Lewis acids like ZnCl2_2 improve regioselectivity by stabilizing reactive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing reaction time by 30% .

Q. How do contradictory reports on kinase inhibition potency arise, and how can they be reconciled?

Discrepancies often stem from:

  • Substituent Effects : The 2-hydroxy group’s hydrogen-bonding capacity varies with assay pH, altering binding affinity to kinases like PI3Kδ .
  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) impact IC50_{50} values. Normalizing to standardized kinase profiling protocols is recommended .

Q. What computational strategies predict binding modes of this compound to therapeutic targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Focus on the hydroxyl group’s role in forming hydrogen bonds with conserved residues (e.g., Lys779 in PI3Kδ) .
  • MD Simulations : 100-ns simulations in explicit solvent assess stability of ligand-receptor complexes, highlighting conformational flexibility of the pyrimidine ring .

Q. What purification challenges arise from byproducts, and how are they addressed?

  • Byproduct Formation : Ethyl ester hydrolysis under basic conditions generates carboxylic acid derivatives.
  • Mitigation Strategies :
  • Use of silica gel chromatography with ethyl acetate/hexane gradients (7:3 ratio) separates the target compound from acidic byproducts .
  • Recrystallization from ethanol/water (9:1) improves purity to >98% .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Methyl Group (C5) : Enhances metabolic stability by reducing CYP450 oxidation.
  • Ethyl Ester (C6) : Hydrolysis to the carboxylic acid in vivo affects bioavailability. Prodrug strategies (e.g., PEGylation) prolong half-life in preclinical models .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability observed at pH 7.4 .
  • Thermal Analysis : Differential scanning calorimetry (DSC) confirms decomposition onset at 210°C, ensuring suitability for solid formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.